

Spectroscopic Characterization of 2,3-Cyclododecenopyridine: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: 2,3-cyclododecenopyridine

CAS No.: 6571-43-3

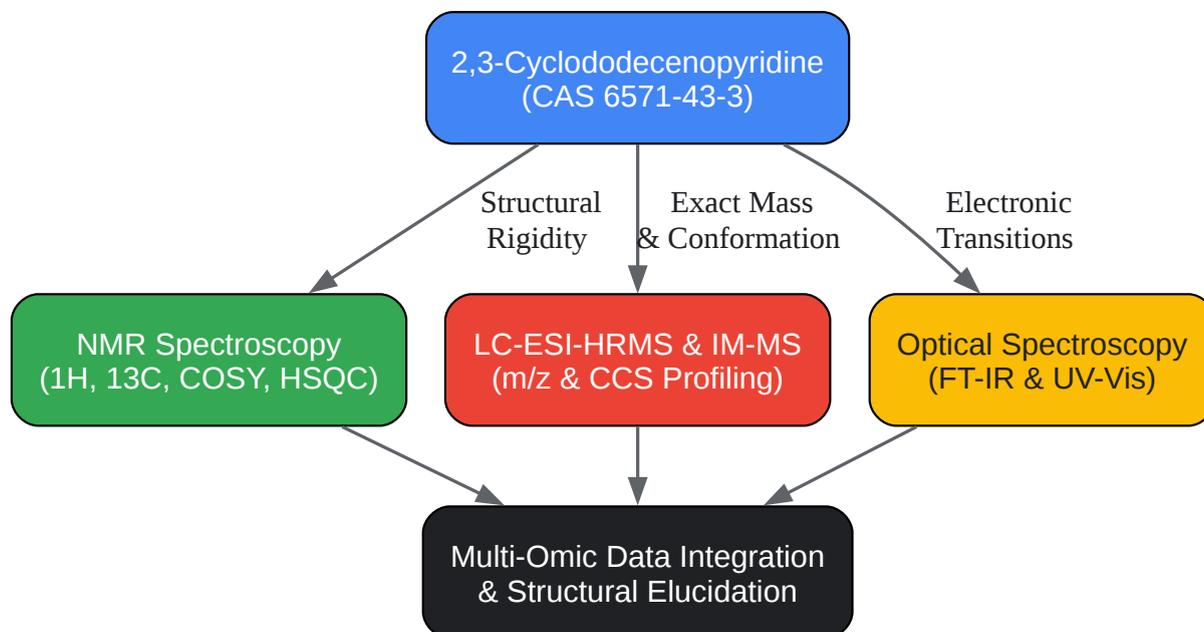
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Executive Summary & Structural Complexities

2,3-Cyclododecenopyridine (CAS 6571-43-3), systematically known as 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine, is a specialized heterocyclic compound with the molecular formula C₁₅H₂₃N and a molecular weight of 217.35 g/mol [1]. Recognized as a critical building block in medicinal chemistry and agrochemical development, its value stems from its unique architecture: a rigid, electron-deficient pyridine ring fused to a highly flexible, 12-membered aliphatic cyclododecane ring[1].

From an analytical perspective, this structural dichotomy presents unique spectroscopic challenges. The large alkyl framework of the cyclododecene ring acts as a weak electron-donating group, subtly altering the electronic transitions of the pyridine core[1]. Furthermore, the steric bulk and restricted rotation of the C-C single bonds within the macrocycle induce complex diastereotopic behavior and overlapping aliphatic signals[2]. To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required.



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Multi-modal spectroscopic workflow for **2,3-cyclododecenopyridine** characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Mechanistic Causality in NMR Acquisition

The fused macrocyclic ring dictates the NMR strategy. In **2,3-cyclododecenopyridine**, the C-2 and C-3 positions of the pyridine ring are occupied by the fused cyclododecene ring[1]. The remaining pyridine protons (C-4, C-5, C-6) are electronically distinct and easily resolved. However, the methylene protons of the cyclododecane ring (C-6 to C-12 of the aliphatic chain) suffer from severe chemical shift overlap, typically appearing as an unresolved multiplet in the 1.27–1.58 ppm range[2].

Because the macrocycle can adopt multiple low-energy conformations, restricted rotation can induce axial chirality or diastereotopic behavior in the methylene protons adjacent to the pyridine ring[2]. Therefore, 1D ^1H NMR is insufficient for total assignment; 2D techniques (H,H-COSY and ^1H - ^{13}C HSQC) are mandatory to trace the spin systems from the rigid pyridine core into the flexible aliphatic chain.

Expected Chemical Shifts

Based on structural analogs and patent literature detailing the quaternization of **2,3-cyclododecenopyridine**[3], the following table summarizes the anticipated ^1H and ^{13}C NMR assignments.

Table 1: Anticipated NMR Spectral Data (CDCl_3 , 400 MHz)

Position	^1H Shift (ppm)	Multiplicity	^{13}C Shift (ppm)	Assignment Rationale
C-6 (Pyridine α)	~8.35	Doublet (d)	~146.5	Deshielded by adjacent electronegative nitrogen.
C-4 (Pyridine γ)	~7.40	Doublet (d)	~136.8	Para to the nitrogen, moderate deshielding.
C-5 (Pyridine β)	~7.05	Doublet of doublets (dd)	~121.5	Meta to nitrogen, least deshielded aromatic proton.
C-2, C-3 (Fused)	-	-	~160.2, ~133.4	Quaternary carbons fused to the macrocycle.
Aliphatic α -CH ₂	2.50 – 3.00	Multiplets (m)	30.0 – 35.0	Deshielded by the anisotropic effect of the pyridine ring.
Aliphatic Bulk CH ₂	1.27 – 1.58	Massive Multiplet (m)	22.0 – 28.0	Overlapping signals due to conformational averaging[2].

Step-by-Step NMR Protocol

- Sample Preparation: Dissolve 15–20 mg of high-purity **2,3-cyclododecenopyridine** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl_3 .
- 1D Acquisition:
 - Acquire a standard ^1H spectrum (ns=16, d1=2s) to assess purity and aromatic resolution.
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ spectrum (ns=512, d1=2s) to identify the 15 distinct carbon environments.
- 2D Acquisition: Run gradient-selected COSY (gs-COSY) to establish connectivity between the $\alpha\text{-CH}_2$ protons and the bulk aliphatic chain. Run HSQC to correlate the heavily overlapped 1.27–1.58 ppm proton multiplets to their respective ^{13}C signals.

High-Resolution Mass Spectrometry (HRMS) & Ion Mobility

Mechanistic Causality in Mass Spectrometry

For macrocyclic heterocycles, exact mass determination confirms the elemental composition ($\text{C}_{15}\text{H}_{23}\text{N}$), while Ion Mobility-Mass Spectrometry (IM-MS) provides the Collision Cross Section (CCS). The CCS value is a physical property related to the 3D size and shape of the gas-phase ion. Because the 12-membered ring can collapse or expand depending on the adduct formed, measuring the CCS helps differentiate **2,3-cyclododecenopyridine** from isomeric linear alkyl-pyridines[4].

Table 2: Predicted Adducts and CCS Values for **2,3-Cyclododecenopyridine**[4]

Adduct Species	Exact Mass (m/z)	Predicted CCS (Å ²)
[M+H] ⁺	218.1903	149.6
[M+Na] ⁺	240.1723	152.5
[M+K] ⁺	256.1462	150.2
[M+NH ₄] ⁺	235.2169	164.4

Step-by-Step LC-ESI-HRMS Protocol

- **Sample Preparation:** Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation at the pyridine nitrogen.
- **Chromatography:** Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.
- **Ionization:** Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
- **Acquisition:** Scan across an m/z range of 100–500. Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) for continuous exact mass correction.
- **Validation:** Ensure the observed [M+H]⁺ peak is within < 3 ppm mass error of the theoretical m/z 218.1903.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy

FT-IR Spectroscopy

Infrared spectroscopy validates the functional group integrity of the molecule. The absence of N-H or O-H stretching (above 3000 cm⁻¹) confirms the tertiary nature of the fused pyridine nitrogen.

- **Protocol:** Place 2 µL of the neat liquid (boiling point 165-175 °C at 3.7 mm Hg[1]) onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

- Key Diagnostic Bands:
 - 2850 – 2950 cm^{-1} : Strong, sharp bands corresponding to the symmetric and asymmetric C-H stretching of the massive cyclododecane ring.
 - 1580 – 1600 cm^{-1} : C=N and C=C stretching vibrations characteristic of the pyridine core.

UV-Vis Spectrophotometry

The electronic transitions of the pyridine ring are subtly modulated by the weak electron-donating effect of the fused alkyl macrocycle[1].

- Protocol: Prepare a 10 μM solution in spectroscopic grade ethanol. Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
- Expected Transitions: A strong $\pi \rightarrow \pi^*$ transition around 260–270 nm, and a weaker, symmetry-forbidden $n \rightarrow \pi^*$ transition (originating from the nitrogen lone pair) near 290–300 nm.

References

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